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Introduction
Velneperit (S-2367) is a potent and selective, orally active antagonist of the Neuropeptide Y

(NPY) Y5 receptor.[1][2] Developed by Shionogi, it was investigated as a potential treatment for

obesity due to the known role of the NPY Y5 receptor in regulating food intake and energy

balance.[2][3] This technical guide provides a comprehensive overview of the in vitro and in

vivo studies of Velneperit, presenting key data in a structured format, detailing experimental

methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: NPY Y5 Receptor
Antagonism
Velneperit exerts its pharmacological effects by blocking the NPY Y5 receptor, a G-protein

coupled receptor (GPCR) predominantly found in the central nervous system.[4] NPY is a

powerful stimulant of food intake, and the Y5 receptor is considered a key mediator of this

orexigenic effect. By antagonizing this receptor, Velneperit inhibits the appetite-stimulating and

metabolism-inhibiting effects of NPY.

Signaling Pathway
The NPY Y5 receptor is coupled to Gi/o proteins. Upon activation by NPY, the receptor inhibits

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also
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activates the extracellular signal-regulated kinase (ERK) and RhoA signaling pathways.

Velneperit, as an antagonist, blocks these downstream signaling events.

Neuropeptide Y (NPY) NPY Y5 Receptor
Activates

Velneperit
Blocks

Gi/o Protein
Activates

Adenylyl Cyclase
Inhibits

ERK Pathway
Activates

RhoA Pathway

Activates

cAMP
Decreases

Increased Appetite &
Decreased Energy Expenditure

Click to download full resolution via product page

Figure 1: NPY Y5 Receptor Signaling Pathway and Site of Velneperit Action.

In Vitro Studies
Velneperit has been characterized through a series of in vitro assays to determine its binding

affinity, functional antagonism, and selectivity for the NPY Y5 receptor.

Binding Affinity
Velneperit displays a high affinity for the NPY Y5 receptor, as demonstrated in radioligand

binding assays.

Table 1: In Vitro Binding Affinity of Velneperit

Parameter Receptor Cell Line Radioligand Value

Ki Human NPY Y5 CHO-K1 [125I]PYY
Data not

available

IC50 Human NPY Y5 HEK293

[125I][cPP(1-7),

NPY(19-23),

Ala31, Aib32,

Gln34]hPP

Data not

available
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Note: While described as having high affinity, specific quantitative Ki or IC50 values from

primary literature are not publicly available.

Functional Antagonism
In cell-based functional assays, Velneperit has been shown to be a surmountable antagonist

of the NPY Y5 receptor. This indicates that its inhibitory effect can be overcome by increasing

the concentration of the agonist (NPY).

Table 2: In Vitro Functional Antagonism of Velneperit

Assay Type Cell Line Agonist Parameter Value

cAMP Assay HEK293 NPY IC50
Data not

available

Schild Analysis Not specified NPY pA2
Data not

available

Note: Specific quantitative values for functional antagonism are not publicly available.

Experimental Protocols
A typical radioligand binding assay to determine the affinity of Velneperit for the NPY Y5

receptor would involve the following steps:

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human

Embryonic Kidney (HEK293) cells stably expressing the human NPY Y5 receptor are

cultured. The cells are harvested and homogenized to prepare a membrane fraction

containing the receptor.

Binding Reaction: The cell membranes are incubated with a constant concentration of a

radiolabeled NPY Y5 receptor agonist, such as [125I]Peptide YY ([125I]PYY) or [125I]

[cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP, and varying concentrations of unlabeled

Velneperit.

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber

filter to separate the receptor-bound radioligand from the unbound radioligand. The
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radioactivity retained on the filter is then measured using a gamma counter.

Data Analysis: The concentration of Velneperit that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated

using the Cheng-Prusoff equation.
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Figure 2: General workflow for a radioligand binding assay.

To assess the functional antagonism of Velneperit, a cAMP assay is typically used:

Cell Culture: HEK293 cells expressing the NPY Y5 receptor are cultured in a multi-well plate.

Compound Incubation: The cells are pre-incubated with varying concentrations of

Velneperit.

Stimulation: The cells are then stimulated with a fixed concentration of forskolin (to induce

cAMP production) and NPY (to activate the Gi-coupled Y5 receptor and inhibit cAMP

production).

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured

using a suitable detection method, such as a competitive immunoassay with a fluorescent or

luminescent readout.

Data Analysis: The concentration of Velneperit that reverses 50% of the NPY-induced

inhibition of cAMP production (IC50) is determined.
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Figure 3: General workflow for a cAMP functional assay.

In Vivo Studies
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Velneperit has been evaluated in various animal models to assess its efficacy,

pharmacokinetics, and effects on behavior.

Pharmacokinetics
Velneperit is orally active and can penetrate the blood-brain barrier. In mice and rats, a single

oral dose of 100 mg/kg results in high brain Y5 receptor occupancy (80-90%) and sustained

plasma concentrations for up to 15 hours.

Table 3: In Vivo Pharmacokinetic Parameters of Velneperit (Oral Administration)

Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h) t1/2 (h)
Oral
Bioavailabil
ity (%)

Mouse
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Rat
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Note: While qualitative descriptions of pharmacokinetic properties are available, specific

quantitative parameters from dedicated pharmacokinetic studies are not publicly available.

Efficacy in Diet-Induced Obesity (DIO) Models
Velneperit has demonstrated efficacy in reducing weight gain in mouse models of diet-induced

obesity.

Table 4: Efficacy of Velneperit in a Diet-Induced Obesity Mouse Model
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Treatment
Group

Dose
(mg/kg/day,
p.o.)

Study Duration
Body Weight
Gain

Food Intake

Vehicle - 2 weeks Baseline Baseline

Velneperit 30 2 weeks
Significantly

inhibited
Reduced

Velneperit 100 2 weeks

Significantly

inhibited (dose-

dependently)

Reduced

Note: Velneperit was ineffective in mice on a regular diet and in genetically obese mice.

Specific quantitative data on the extent of weight gain inhibition and food intake reduction are

not available in the public domain.

Experimental Protocols
Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used as they are

prone to developing obesity on a high-fat diet.

Diet: Mice are fed a high-fat diet (HFD), with 45-60% of calories derived from fat, for a period

of several weeks to induce obesity. A control group is fed a standard chow diet.

Treatment: Once obesity is established, mice are treated orally with Velneperit or vehicle

daily for the duration of the study.

Measurements: Body weight and food intake are monitored regularly. At the end of the study,

body composition (fat and lean mass) may be analyzed, and blood samples collected to

measure metabolic parameters like plasma insulin and lipids.
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Figure 4: General workflow for a diet-induced obesity study.

Behavioral Studies: Fear Expression
Velneperit has been shown to acutely enhance the expression of fear in mice, suggesting a

role for the NPY Y5 receptor in modulating fear responses.

Apparatus: A fear conditioning chamber equipped with a grid floor for delivering a mild

footshock and a speaker to present an auditory cue (conditioned stimulus, CS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1683484?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conditioning: On the first day, a mouse is placed in the chamber and presented with the

auditory cue followed by a mild footshock (unconditioned stimulus, US). This pairing is

repeated several times.

Treatment: Prior to testing for fear expression, the mouse is administered Velneperit or

vehicle.

Testing: On a subsequent day, the mouse is returned to the conditioning chamber (contextual

fear) or a novel chamber and presented with the auditory cue alone (cued fear). The amount

of time the mouse spends "freezing" (a fear response) is measured.

Clinical Studies
Velneperit was advanced into Phase II clinical trials for the treatment of obesity.

Efficacy in Obese Subjects
Two year-long, double-blind, placebo-controlled trials were conducted in a total of 1,566 obese

subjects in the United States. The studies assessed the efficacy and safety of Velneperit in
conjunction with either a reduced-calorie diet (RCD) or a low-calorie diet (LCD).

Table 5: Efficacy of Velneperit in Phase II Clinical Trials in Obese Subjects

Study
Treatment
Group

N

Mean Change
from Baseline
in Body
Weight (kg)

% of Patients
with ≥5%
Weight Loss

RCD Study Placebo ~219 -0.8 12%

Velneperit

800mg
~219 -3.8 35%

LCD Study Placebo/Placebo ~257 -4.3 35%

Placebo/Velnepe

rit
~257 -7.1 52%
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Data presented are from the modified intent-to-treat (MITT) populations. The RCD study

duration was 54 weeks after a 6-week run-in, and the LCD study was 60 weeks.

In these studies, Velneperit treatment also resulted in statistically significant decreases in waist

circumference and improvements in serum lipid profiles compared to placebo.

Safety and Tolerability
Velneperit was generally well-tolerated in the year-long clinical trials. The most frequently

observed adverse events were nasopharyngitis, upper respiratory infection, sinusitis, and

headache, with no significant differences in incidence compared to placebo. There were no

psychiatric side effects related to the use of Velneperit.

Conclusion
Velneperit is a selective NPY Y5 receptor antagonist that has demonstrated efficacy in

preclinical models of obesity and in Phase II clinical trials. Its mechanism of action, through the

blockade of NPY's effects on appetite and energy metabolism, is well-defined. While it showed

statistically significant weight loss in clinical studies, the development of Velneperit for obesity

was discontinued. Nevertheless, the data from the in vitro and in vivo studies of Velneperit
provide valuable insights into the role of the NPY Y5 receptor in energy homeostasis and its

potential as a therapeutic target. This technical guide serves as a comprehensive resource for

researchers and drug development professionals interested in the pharmacology of Velneperit
and the broader field of NPY receptor modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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